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molecular formula C14H20O3 B8443642 3-Hydroxy-3-(2-phenylethyl)hexanoic acid

3-Hydroxy-3-(2-phenylethyl)hexanoic acid

Cat. No. B8443642
M. Wt: 236.31 g/mol
InChI Key: QUCVMTKZXVHNNT-UHFFFAOYSA-N
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Patent
US06211386B1

Procedure details

Ethyl-3-hydroxy-3-(2-phenylethyl)hexanoate (II, EXAMPLE 1, 200 mmol) is dissolved in methanol (423 ml) and 2M sodium hydroxide (150 ml, 300 mmol) is added. The reaction mixture is stirred at 20-25° overnight. Methanol is removed and the remaining aqueous mixture is acidified with hydrochloric acid (4 M). The desired product is extracted into methyl t-butyl ether and dried over magnesium sulfate. The product is concentrated to give the title compound, TLC Rf=0.10 (ethyl acetate/hexane, 30/70); NMR (CDCl3) 7.43-7.13, 2.77-2.62, 2.06, 1.87-1.76, 1.63-1.57, 1.45-1.31 and 0.93 L; CMR (CDCl3) 176.9, 141.9, 128.4, 128.3, 125.9, 73.4, 42.7, 41.4, 40.9, 31.9, 17.0 and 14.5 L; MS (CI, ammonia) m/z (relative intensity) 254 (100), 236 (28), 218 (3), 194 (3), 159 (5).
Name
Ethyl-3-hydroxy-3-(2-phenylethyl)hexanoate
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
423 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH2:5][C:6]([OH:18])([CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:7][CH2:8][CH3:9])C.[OH-].[Na+]>CO>[OH:18][C:6]([CH2:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)([CH2:7][CH2:8][CH3:9])[CH2:5][C:4]([OH:19])=[O:3] |f:1.2|

Inputs

Step One
Name
Ethyl-3-hydroxy-3-(2-phenylethyl)hexanoate
Quantity
200 mmol
Type
reactant
Smiles
C(C)OC(CC(CCC)(CCC1=CC=CC=C1)O)=O
Name
Quantity
423 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 20-25° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol is removed
EXTRACTION
Type
EXTRACTION
Details
The desired product is extracted into methyl t-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The product is concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(CC(=O)O)(CCC)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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